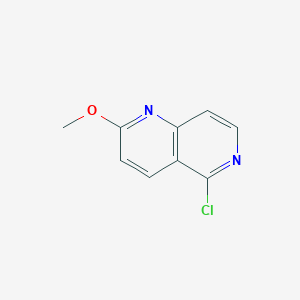

5-Chloro-2-methoxy-1,6-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

5-chloro-2-methoxy-1,6-naphthyridine |

InChI |

InChI=1S/C9H7ClN2O/c1-13-8-3-2-6-7(12-8)4-5-11-9(6)10/h2-5H,1H3 |

InChI Key |

CLQIDTKIOVUEHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=NC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2 Methoxy 1,6 Naphthyridine

Strategic Approaches to Constructing the 1,6-Naphthyridine (B1220473) Core

The synthesis of the 1,6-naphthyridine scaffold, a privileged heterocyclic structure in medicinal chemistry, is approached through various robust and innovative methods. These strategies are designed for efficiency, diversity, and scalability.

Cyclization Reactions for Naphthyridine Ring Formation

The formation of the bicyclic 1,6-naphthyridine system fundamentally relies on cyclization reactions that build the second pyridine (B92270) ring onto a pre-existing pyridine precursor. Classic methods such as the Skraup and Friedländer reactions are foundational, though modern adaptations and novel acid-mediated cyclizations have expanded the synthetic toolkit. mdpi.com

One prominent strategy involves acid-mediated intramolecular Friedel-Crafts-type reactions. rsc.orgnih.gov In this approach, 4-(arylamino)nicotinonitriles undergo intramolecular cycloaromatisation, where the cyano group acts as a one-carbon synthon to complete the ring. rsc.org This transformation can be effectively mediated by strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), achieving good to excellent yields and demonstrating scalability. rsc.orgnih.gov Another established method is the Niementowski reaction, which involves the condensation of anthranilic acids with piperidones in the presence of phosphorus oxychloride to construct fused naphthyridine systems. mdpi.com These cyclization strategies are pivotal for accessing the core naphthyridine structure from readily available starting materials.

Tandem and Cascade Reactions in Naphthyridine Synthesis

A notable example is the one-pot cascade reaction involving aromatic aldehydes and the malononitrile (B47326) dimer. researchgate.netresearchgate.net This method proceeds through a sequence of condensation, cyclization, and aromatization steps to rapidly assemble highly substituted tetrahydro-1,6-naphthyridine derivatives. researchgate.netresearchgate.net Another advanced approach is the development of a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.orgnih.gov This sequence streamlines the path to key intermediates that can be further functionalized. Furthermore, tandem intramolecular aza-Diels–Alder reactions followed by oxidative aromatization provide another elegant route to the fused heterocyclic system. researchgate.net

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and play a crucial role in the elaboration of the 1,6-naphthyridine scaffold. rsc.orgresearchgate.net These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance, allowing for the introduction of diverse substituents onto the naphthyridine core. researchgate.netmit.edu

While direct synthesis of the core ring via Pd-catalysis is less common, these methods are extensively used to modify pre-formed naphthyridine halides or triflates. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are frequently employed. researchgate.net The success of these transformations often depends on the careful selection of the palladium catalyst, ligands, and reaction conditions to achieve high efficiency. nih.govbeilstein-journals.org For instance, the combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine (B1218219) ligands such as Xantphos can facilitate challenging C-N and C-O bond formations on related azaindole systems. beilstein-journals.org This modular approach allows for the late-stage diversification of the 1,6-naphthyridine structure, which is highly valuable in medicinal chemistry for structure-activity relationship studies.

Application of Grignard Reagents in Substituted Naphthyridine Synthesis

A particularly robust and scalable approach for constructing substituted 1,6-naphthyridine cores utilizes Grignard reagents. nih.gov This methodology has been successfully applied to the synthesis of 5-chloro-3-substituted-1,6-naphthyridin-4-one derivatives, which are direct precursors to compounds like 5-Chloro-2-methoxy-1,6-naphthyridine. mdpi.com

The key transformation involves the addition of a Grignard reagent to 4-amino-2-chloronicotinonitrile. nih.govresearchgate.net This initial addition is followed by an acid-catalyzed hydrolysis (acidolysis) and subsequent cyclocondensation to furnish the 5-chloro-1,6-naphthyridin-4-one ring system in moderate to good yields. mdpi.comresearchgate.net This method is notable for its practicality and has been proven effective on a 100-gram scale, highlighting its industrial applicability. nih.govmdpi.com The versatility of Grignard reagents allows for the introduction of a wide array of substituents at the 3-position of the naphthyridine core. researchgate.net

Table 1: Synthesis of 5-Chloro-3-substituted-1,6-naphthyridin-4-ones using Grignard Reagents mdpi.com

| Entry | Grignard Reagent (R-MgX) | Product (3-Substituent) | Yield (%) |

|---|---|---|---|

| 1 | 4-Fluorophenylmagnesium bromide | 4-Fluorophenyl | 80% |

| 2 | 4-Chlorophenylmagnesium bromide | 4-Chlorophenyl | 75% |

| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl | 78% |

| 4 | Phenylmagnesium bromide | Phenyl | 82% |

| 5 | 2-Thienylmagnesium bromide | 2-Thienyl | 65% |

| 6 | Cyclohexylmagnesium chloride | Cyclohexyl | 55% |

Regioselective Introduction and Manipulation of Chlorine Substituents

The chlorine atom at the C5 position is a key feature of the target molecule, often installed to modulate electronic properties or to serve as a handle for further chemical modification.

Direct Halogenation Protocols for Naphthyridine Systems

While building the chlorine atom into the starting materials is a common strategy, direct halogenation of the naphthyridine ring system is also a critical method. A widely used protocol for introducing a chlorine atom onto a heterocyclic ring is the conversion of a hydroxyl or oxo group (e.g., a naphthyridinone) into a chloride.

This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, a 1,6-naphthyridin-2(1H)-one can be converted to the corresponding 2-chloro-1,6-naphthyridine (B1590049) by treatment with POCl₃, often at elevated temperatures. nih.gov This method is also applicable for converting 1,6-naphthyridin-4-ones, like those synthesized via the Grignard route, into their 4-chloro counterparts. This direct functionalization of the heterocyclic core is a fundamental step in the synthesis of many halogenated naphthyridine derivatives.

Nucleophilic Substitution of Pre-existing Halogen Atoms

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where an electron-rich nucleophile replaces a leaving group on a substrate. wikipedia.orgbyjus.comyoutube.com In the context of synthesizing substituted naphthyridines, this approach is particularly useful for introducing various functional groups onto a pre-formed naphthyridine scaffold that already contains halogen atoms. The reactivity of halogenated positions on the naphthyridine ring towards nucleophilic attack can be influenced by the electronic properties of the ring system and the position of the halogen.

For instance, in the synthesis of related heterocyclic systems, aryl halides with electron-withdrawing substituents are known to undergo nucleophilic aromatic substitution. libretexts.org This principle can be applied to di-halogenated naphthyridines, where one halogen atom can be selectively replaced by a nucleophile, leaving the other for subsequent transformations. The regioselectivity of such substitutions is a critical aspect, often dictated by the electronic environment of the different carbon-halogen bonds.

A common strategy involves the use of a di-halogenated naphthyridine precursor. A nucleophile, such as an amine or an alkoxide, can then displace one of the halogen atoms. The choice of reaction conditions, including solvent, temperature, and the nature of the nucleophile, can be optimized to favor the substitution at a specific position. For example, in the synthesis of highly substituted 1,6-naphthyridines, a one-pot difunctionalization has been demonstrated where different nucleophiles are sequentially introduced at distinct positions. acs.orgnih.gov

| Precursor | Nucleophile | Product | Reference |

| 5,7-Dihalo-1,6-naphthyridine | Amine | 5-Amino-7-halo-1,6-naphthyridine | acs.org |

| 5,7-Dihalo-1,6-naphthyridine | Methoxide (B1231860) | 5-Methoxy-7-halo-1,6-naphthyridine | acs.org |

Methodologies for Introducing and Derivatizing Methoxy (B1213986) Groups

The methoxy group is a common feature in many biologically active molecules. Its introduction onto the naphthyridine scaffold can be achieved through several methods, primarily involving alkoxylation or the O-methylation of a hydroxyl precursor.

Alkoxylation Strategies on Naphthyridine Scaffolds

Alkoxylation involves the introduction of an alkoxy group, in this case, a methoxy group, onto the naphthyridine ring. This is typically achieved by reacting a halogenated naphthyridine with a methoxide source, such as sodium methoxide. This reaction is a form of nucleophilic aromatic substitution, where the methoxide ion acts as the nucleophile.

The success of this strategy depends on the reactivity of the halogenated position. For the synthesis of this compound, a precursor such as 2,5-dichloro-1,6-naphthyridine (B3118288) could theoretically be treated with sodium methoxide under controlled conditions to achieve selective substitution at the 2-position. The relative reactivity of the chlorine atoms at the 2- and 5-positions would determine the feasibility and regioselectivity of this approach. Industrial alkoxylation reactions are often conducted to produce surfactants, highlighting the scalability of this type of transformation. frontiersin.org

O-Methylation of Hydroxy Naphthyridine Precursors

An alternative and widely used method for introducing a methoxy group is the O-methylation of a corresponding hydroxy-naphthyridine (or naphthyridinone) precursor. eurekaselect.com This two-step approach involves first establishing the hydroxyl group on the naphthyridine core, followed by its methylation.

Various methylating agents can be employed for this purpose, including dimethyl sulfate, methyl iodide, and diazomethane. eurekaselect.comresearchgate.net The choice of reagent and reaction conditions is crucial to ensure efficient and selective methylation of the hydroxyl group without affecting other sensitive functionalities in the molecule. O-methylation is a common transformation in organic synthesis, used to produce a wide range of aryl methyl ethers and other methylated compounds. researchgate.netrsc.org The Chan-Lam reaction, which uses a nucleophilic methyl source like methylboronic acid, presents a greener alternative to traditional electrophilic methylating agents. smith.edu

| Hydroxy Precursor | Methylating Agent | Product | Reference |

| 5-Chloro-1,6-naphthyridin-2-ol | Dimethyl sulfate | This compound | eurekaselect.comresearchgate.net |

| 5-Chloro-1,6-naphthyridin-2-ol | Methyl iodide | This compound | eurekaselect.comresearchgate.net |

Synthesis from Preformed Pyridine or Pyridone Building Blocks

Constructing the 1,6-naphthyridine skeleton from simpler, pre-functionalized pyridine or pyridone rings is a powerful and convergent synthetic strategy. This approach allows for the introduction of desired substituents at specific positions early in the synthetic sequence.

One common method involves the condensation of a substituted 4-aminopyridine (B3432731) with a suitable three-carbon synthon. For example, a 4-aminopyridine derivative can be reacted with reagents like diethyl malonate to construct the second pyridine ring of the naphthyridine system. nih.gov Modifications of the classic Skraup reaction, which traditionally uses glycerol (B35011) and an oxidizing agent to form quinolines, have also been adapted for the synthesis of naphthyridines from aminopyridines. acs.org

Alternatively, a preformed pyridone can serve as the starting material. Cyclization reactions on substituted pyridones can lead to the formation of the second ring of the 1,6-naphthyridine core. nih.gov For instance, the reaction of a pyridone with reagents like malononitrile can initiate a sequence of reactions leading to a highly functionalized 1,6-naphthyridin-2(1H)-one. nih.goveurjchem.com Subsequent chlorination and methoxylation steps would then be required to arrive at the target this compound.

Green Chemistry Principles in Naphthyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like naphthyridines to minimize environmental impact and improve sustainability. rsc.orgrsc.org Key aspects of green chemistry in this context include the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction protocols. researchgate.nettandfonline.com

For example, the use of water as a reaction solvent has been successfully demonstrated for the synthesis of substituted 1,8-naphthyridines via the Friedländer reaction. rsc.org Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are another hallmark of green synthesis as they reduce the number of synthetic steps and waste generation. rsc.orgnih.gov Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption in the preparation of naphthyridine derivatives. researchgate.netderpharmachemica.com

While specific green synthetic routes to this compound are not extensively detailed in the provided search results, the general principles can be applied. This could involve exploring water-based or solvent-free conditions for the key bond-forming reactions, utilizing catalytic rather than stoichiometric reagents, and designing synthetic pathways that maximize atom economy.

| Green Chemistry Principle | Application in Naphthyridine Synthesis | Reference |

| Use of benign solvents | Water as a solvent for the Friedländer reaction to synthesize 1,8-naphthyridines. | rsc.org |

| Catalyst-free conditions | One-pot synthesis of functionalized rsc.orgtandfonline.comnaphthyridine derivatives in ethanol (B145695). | rsc.org |

| Energy efficiency | Microwave-assisted synthesis of 2,6-naphthyridines. | derpharmachemica.com |

| Multi-component reactions | Regioselective synthesis of benzo[c]pyrazolo acs.orgresearchgate.netnaphthyridines in water. | rsc.orgnih.gov |

Chemical Reactivity and Derivatization of 5 Chloro 2 Methoxy 1,6 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,6-naphthyridine (B1220473) ring system, exacerbated by the electron-withdrawing effect of the nitrogen atoms, activates the chlorine atom at the C5 position towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing a wide array of functional groups onto the naphthyridine core. The general mechanism involves the addition of a nucleophile to the carbon bearing the chloro group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.

A variety of nucleophiles can be employed in SNAr reactions with 5-Chloro-2-methoxy-1,6-naphthyridine. These include:

O-Nucleophiles: Alcohols and phenols can displace the chloride to form the corresponding ethers. These reactions are typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the more nucleophilic alkoxide or phenoxide.

N-Nucleophiles: Primary and secondary amines, both aliphatic and aromatic, readily react to yield 5-amino-1,6-naphthyridine derivatives. These reactions often proceed under thermal conditions or can be facilitated by a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

S-Nucleophiles: Thiols can be used to introduce sulfur-based functionalities, forming thioethers. Similar to O-nucleophiles, a base is required to generate the thiolate anion.

The reactivity in SNAr reactions is highly dependent on the reaction conditions and the nature of the nucleophile. For less reactive nucleophiles, harsher conditions such as higher temperatures or the use of a stronger base may be necessary.

| Nucleophile Type | Example Nucleophile | Typical Base | Expected Product |

|---|---|---|---|

| O-Nucleophile | Phenol | K2CO3, Cs2CO3 | 5-Phenoxy-2-methoxy-1,6-naphthyridine |

| N-Nucleophile (Aliphatic) | Piperidine | DIPEA or excess amine | 2-Methoxy-5-(piperidin-1-yl)-1,6-naphthyridine |

| N-Nucleophile (Aromatic) | Aniline | None or mild base | N-Phenyl-2-methoxy-1,6-naphthyridin-5-amine |

| S-Nucleophile | Thiophenol | NaH | 2-Methoxy-5-(phenylthio)-1,6-naphthyridine |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to SNAr for forming carbon-carbon and carbon-heteroatom bonds at the C5 position. The chloro substituent on this compound, while generally less reactive than the corresponding bromo or iodo derivatives, can effectively participate in these transformations, especially with modern catalyst systems.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, pairing an organoboron species (boronic acid or ester) with an organic halide. For this compound, this reaction enables the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C5 position.

The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst system is crucial for achieving high yields, particularly with the less reactive chloro-heteroarenes. researchgate.net Modern catalysts often employ bulky, electron-rich phosphine ligands which facilitate the oxidative addition of the Pd(0) species into the C-Cl bond, which is often the rate-limiting step.

| Boronic Acid/Ester | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 2-Methoxy-5-phenyl-1,6-naphthyridine |

| Thiophene-2-boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 2-Methoxy-5-(thiophen-2-yl)-1,6-naphthyridine |

| 4-Methylphenylboronic acid | PdCl2(dppf) | K2CO3 | DMF | 2-Methoxy-5-(p-tolyl)-1,6-naphthyridine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.com This method is complementary to traditional SNAr aminations and is particularly valuable for coupling less nucleophilic amines or when SNAr reactions are sluggish. The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.

For this compound, this reaction allows for the synthesis of a diverse range of 5-amino derivatives. The selection of the ligand is critical to the success of the reaction, with bulky, electron-rich biarylphosphine ligands often providing the best results. The choice of base is also important, with sodium or lithium tert-butoxide being commonly employed.

| Amine | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Expected Product |

|---|---|---|---|---|

| Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 4-(2-Methoxy-1,6-naphthyridin-5-yl)morpholine |

| Aniline | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | N-Phenyl-2-methoxy-1,6-naphthyridin-5-amine |

| Benzylamine | Pd2(dba)3 / RuPhos | K3PO4 | Toluene | N-Benzyl-2-methoxy-1,6-naphthyridin-5-amine |

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (SEAr) on the 1,6-naphthyridine core is generally disfavored. The two nitrogen atoms in the bicyclic system act as strong electron-withdrawing groups, deactivating the ring towards attack by electrophiles. nih.gov Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the ring nitrogens are likely to be protonated, further increasing the electron deficiency of the system and making substitution even more difficult. nih.gov

The substituents on this compound have opposing effects. The methoxy (B1213986) group at C2 is an activating, ortho, para-directing group, while the chloro group at C5 is a deactivating, ortho, para-directing group. The powerful deactivating effect of the two ring nitrogens, however, is expected to dominate. Therefore, forcing conditions would be required for any electrophilic substitution to occur, and such reactions would likely result in low yields and potential issues with regioselectivity. Common SEAr reactions like nitration, halogenation, or Friedel-Crafts reactions are not typically reported for this class of compounds.

Oxidation and Reduction Transformations of the Naphthyridine System

The nitrogen atoms of the 1,6-naphthyridine ring are susceptible to oxidation, typically forming N-oxides upon treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. In 1,6-naphthyridine, the N6 nitrogen is generally more susceptible to oxidation than the N1 nitrogen due to steric and electronic factors. The resulting N-oxides can be useful intermediates for further functionalization.

Reduction of the naphthyridine system can also be achieved. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen pressure can lead to the saturation of one or both of the pyridine (B92270) rings, yielding tetrahydro- or octahydronaphthyridine derivatives. The specific product obtained depends on the reaction conditions, including catalyst, solvent, temperature, and pressure. Chemical reducing agents such as sodium borohydride (NaBH4) are generally not strong enough to reduce the aromatic naphthyridine core but may reduce derivatives where the aromaticity has been disrupted.

Functional Group Interconversions and Side Chain Modifications

The substituents on the this compound core can undergo various transformations.

A key reaction for the C2-methoxy group is O-demethylation. This is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). This transformation converts the 2-methoxy derivative into the corresponding 5-chloro-1,6-naphthyridin-2(1H)-one, which exists in tautomeric equilibrium with its 2-hydroxy-1,6-naphthyridine form. This pyridone moiety opens up new avenues for derivatization, for example, through N-alkylation.

Furthermore, functional groups introduced at the C5 position via substitution or cross-coupling reactions can be further modified. For example:

A cyano group, introduced via a Rosenmund-von Braun or a palladium-catalyzed cyanation reaction, can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

An aryl group bearing a nitro substituent, introduced via Suzuki coupling, can be reduced to an amino group, which can then be subjected to a wide range of subsequent reactions (e.g., acylation, diazotization).

These side-chain modifications are crucial for the late-stage diversification of the this compound scaffold in the synthesis of complex target molecules.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. For 5-Chloro-2-methoxy-1,6-naphthyridine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton (¹H) NMR Spectroscopy for Connectivity

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

The aromatic region is expected to show signals corresponding to the protons on the naphthyridine core. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atoms and the chlorine atom, as well as the electron-donating effect of the methoxy group. The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) would reveal the connectivity between adjacent protons. The methoxy group would present a characteristic singlet peak at a higher field, typically around 3.9-4.1 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.2 | d | 8.0 - 9.0 |

| H-4 | 7.8 - 8.0 | d | 8.0 - 9.0 |

| H-7 | 8.5 - 8.7 | d | 5.0 - 6.0 |

| H-8 | 7.4 - 7.6 | d | 5.0 - 6.0 |

| OCH₃ | 4.0 - 4.2 | s | - |

Note: The predicted values are based on the analysis of similar naphthyridine and substituted pyridine (B92270) structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the aromatic rings will resonate in the downfield region (typically 110-160 ppm). The carbon attached to the chlorine atom (C-5) and the carbon attached to the methoxy group (C-2) would have their chemical shifts significantly influenced by these substituents. The methoxy carbon itself would appear at a higher field (around 55-60 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 110 - 115 |

| C-4 | 135 - 140 |

| C-4a | 145 - 150 |

| C-5 | 140 - 145 |

| C-7 | 150 - 155 |

| C-8 | 120 - 125 |

| C-8a | 148 - 152 |

| OCH₃ | 55 - 60 |

Note: The predicted values are based on the analysis of similar naphthyridine and substituted pyridine structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity between adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting different spin systems within the molecule, such as linking the methoxy protons to the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can confirm the proximity of the methoxy protons to the H-3 proton, further solidifying the structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methoxy (CH₃) |

| 1600-1450 | C=C and C=N stretch | Naphthyridine ring |

| 1250-1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| 1050-1000 | C-O-C stretch (symmetric) | Aryl-alkyl ether |

| 850-750 | C-Cl stretch | Aryl chloride |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique used to determine the exact mass of a molecule with high precision. This allows for the determination of the elemental composition of the compound, providing strong evidence for its chemical formula. For this compound (C₉H₇ClN₂O), the experimentally measured monoisotopic mass should be in close agreement with the calculated theoretical mass. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 195.0325 | (To be determined experimentally) |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands in the ultraviolet region, which are characteristic of the π-π* transitions within the aromatic naphthyridine system. The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the aromatic core.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Type of Transition |

| Ethanol | ~230-250, ~280-320 | π → π* |

The combination of these advanced spectroscopic and analytical techniques provides a comprehensive and detailed structural elucidation of this compound, ensuring the confirmation of its chemical identity with a high degree of confidence.

X-ray Crystallography for Solid-State Structural Analysis

While crystallographic data for this specific compound is not available, the general methodology would involve growing a suitable single crystal of this compound. This crystal would then be subjected to a beam of X-rays, and the resulting diffraction pattern would be analyzed to solve its crystal structure. The expected output from such an analysis would include key parameters like the crystal system, space group, and unit cell dimensions.

Future research successfully applying this technique would provide invaluable, unambiguous confirmation of the compound's structural features in the solid state, complementing data obtained from other spectroscopic methods.

Table 4.5.1: Crystallographic Data for this compound (Note: Data not currently available in published literature)

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₇ClN₂O |

| Formula weight | 194.62 |

| Crystal system | Not Determined |

| Space group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Density (calculated) (g/cm³) | Not Determined |

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Methoxy 1,6 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the fundamental electronic and geometric properties of 5-Chloro-2-methoxy-1,6-naphthyridine. These computational approaches offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely utilized method for investigating the electronic structure and equilibrium geometry of molecular systems. For compounds analogous to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine optimized molecular geometries, total energy, and the distribution of electron density. researchgate.net These calculations are instrumental in predicting the molecule's three-dimensional conformation and understanding its stability. The Mulliken atomic charges, also derived from DFT, offer insights into the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for Electronic Property Prediction

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap are crucial in determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For related compounds, FMO analysis has been used to predict their potential for biological activity and to understand their electronic transitions. researchgate.net

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap | Data not available |

No specific data for this compound was found in the search results. The table is presented as a template for such data.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.net These predicted spectra are invaluable for interpreting experimental data and for the structural elucidation of newly synthesized compounds. DFT methods are commonly employed for this purpose and have shown good correlation with experimental NMR data for a variety of organic molecules. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of how a reaction proceeds and can be used to predict the most favorable reaction conditions. For example, computational studies on the synthesis of naphthyridine derivatives can elucidate the step-by-step mechanism of cyclization and other key transformations. semanticscholar.org

Medicinal Chemistry Research Applications and Scaffold Design Principles

Role of the 1,6-Naphthyridine (B1220473) Scaffold in Drug Discovery

The 1,6-naphthyridine motif is a bicyclic heterocyclic system composed of two fused pyridine (B92270) rings. It is recognized in medicinal chemistry as a "privileged scaffold," a concept describing molecular frameworks that are capable of binding to multiple biological receptors with high affinity. mdpi.com This versatility makes the 1,6-naphthyridine core a valuable starting point for the design of novel therapeutic agents. mdpi.comnih.gov Its structural rigidity and defined three-dimensional arrangement of nitrogen atoms and substituent vectors allow for precise interactions with biological targets.

The burgeoning interest in 1,6-naphthyridine derivatives stems from their association with a wide spectrum of pharmacological activities. researchgate.netresearchgate.net Research has demonstrated that compounds incorporating this scaffold exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. researchgate.netresearchgate.netnih.gov For instance, certain 1,6-naphthyridine-7-carboxamides were initially investigated as potent HIV-1 integrase inhibitors and later repurposed as cytotoxic agents for cancer therapy. nih.gov The ability of the scaffold to be extensively functionalized allows chemists to modulate its physicochemical and pharmacological properties, enabling the exploration of vast chemical space and the development of targeted therapies. nih.govrsc.org The inherent properties of the 1,6-naphthyridine nucleus, such as its ability to participate in hydrogen bonding and π-π stacking interactions, are crucial for its binding to various enzymes and receptors, solidifying its role as a cornerstone in modern drug discovery campaigns.

Strategies for Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For the 1,6-naphthyridine scaffold, SAR is systematically explored by introducing diverse substituents at various positions on the bicyclic ring system and evaluating the resulting changes in potency, selectivity, and other pharmacological parameters.

A common strategy involves the modification of key positions on the 1,6-naphthyridine core, such as C2, C5, C7, and C8. nih.govnih.gov For example, in the development of c-Met kinase inhibitors based on a tricyclic 1H-imidazo[4,5-h] nih.govacs.orgnaphthyridin-2(3H)-one core, a comprehensive SAR study revealed that specific substitutions were critical for inhibitory activity. nih.govrsc.org The study indicated that an N-1 alkyl substituent with a terminal amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the integrity of the tricyclic core were essential for effective inhibition. nih.govrsc.org Furthermore, introducing a 4'-carboxamide phenoxy group at the C-5 position was found to significantly enhance the compound's potency. nih.govrsc.org

Another approach focuses on exploring the impact of substituents at the 5- and 8-positions. In a series of 1,6-naphthyridine-7-carboxamides, it was discovered that 5-substituted-8-hydroxy derivatives were potent HIV-1 integrase inhibitors, whereas 5-substituted-8-amino analogues displayed significant cytotoxicity against cancer cell lines. nih.gov This highlights how subtle changes to the scaffold's decoration can dramatically shift the biological activity profile. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed to rationalize these findings. nih.gov For a series of cytotoxic naphthyridine derivatives, these models suggested that the C-1 NH and C-4 carbonyl groups, along with a C-2 naphthyl ring, were important for activity against several human cancer cell lines. nih.gov

The table below illustrates SAR data for a series of 1H-imidazo[4,5-h] nih.govacs.orgnaphthyridin-2(3H)-one derivatives as c-Met kinase inhibitors.

| Compound | R¹ (at C5) | R² (at N3) | R³ (at N1) | c-Met IC₅₀ (µM) |

| 2a | H | Benzyl | 2-(Dimethylamino)ethyl | >50 |

| 2j | 4-Fluorophenoxy | Benzyl | 2-(Dimethylamino)ethyl | 13.5 |

| 2t | 4-Carboxamidophenoxy | 3-Chlorobenzyl | 2-(Dimethylamino)ethyl | 2.6 |

Data sourced from Organic & Biomolecular Chemistry, 2013. nih.gov

Rational Design and Synthesis of Naphthyridine-Based Chemical Libraries

The construction of chemical libraries—large collections of structurally related compounds—is a key strategy in drug discovery for screening against biological targets. The rational design of 1,6-naphthyridine-based libraries involves selecting synthetic routes that are versatile, high-yielding, and amenable to the introduction of diverse chemical functionalities.

Several synthetic methodologies have been developed for the assembly of the 1,6-naphthyridine core. One common approach begins with a preformed, appropriately substituted pyridine ring. mdpi.comnih.gov For instance, 4-aminopyridines containing a functional group like an aldehyde or nitrile at the C3 position can be condensed with active methylene (B1212753) compounds (e.g., malonates, malonamide) to construct the second pyridone ring of the 1,6-naphthyridine system. mdpi.comnih.gov This method allows for variability in the substituents on the newly formed ring.

Another strategy involves building the scaffold through intramolecular cyclization reactions. Acid-mediated Friedel-Crafts-type reactions of 4-(arylamino)nicotinonitriles have been used to synthesize fused polycyclic 1,6-naphthyridines, where the cyano group acts as a one-carbon synthon. nih.gov For benzo-fused analogues, classical methods like the Pfitzinger or Niementowski reactions, which involve the condensation of anthranilic acids with piperidones, are employed to create tricyclic systems. mdpi.com

The design of these libraries often incorporates computational tools and molecular modeling to predict the binding of potential derivatives to a target of interest. By varying the building blocks in these synthetic schemes, chemists can generate a large array of compounds for high-throughput screening. For example, in the synthesis of benzo[b] nih.govacs.orgnaphthyridine derivatives, different anthranilic acids and 1-alkylpiperidine-4-ones can be used as starting materials to introduce diversity into the final products. mdpi.com This systematic approach enables the efficient exploration of the chemical space around the 1,6-naphthyridine scaffold to identify novel bioactive molecules.

Methodologies for Lead Compound Derivatization and Optimization

Once a "hit" or "lead" compound with promising biological activity is identified from screening, it undergoes a process of derivatization and optimization to improve its drug-like properties. This involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic characteristics.

For 1,6-naphthyridine-based leads, optimization often focuses on fine-tuning the substituents identified as important in initial SAR studies. For example, starting from a 1,6-naphthyridin-2-one fragment hit with an initial potency of 500 μM against M. tuberculosis thymidylate kinase, a structure-aided optimization campaign led to inhibitors with a potency of 200 nM. acs.org This significant improvement was achieved through systematic modifications guided by co-crystal structures of the compounds bound to the target enzyme. acs.org

A powerful tool in lead optimization is the concept of bioisosteric replacement , where an atom or functional group is exchanged for another that retains similar physicochemical properties (size, shape, electronic distribution). nih.govnih.gov This strategy can be used to address issues like metabolic instability, toxicity, or poor solubility while maintaining or improving target engagement. nih.govufrj.br For instance, in the design of HIV-1 integrase inhibitors, azole rings like 1,3,4-oxadiazole (B1194373) were used as effective amide surrogates within the 1,6-naphthyridine chemotype. nih.gov This replacement can subtly alter binding interactions; the oxadiazole was found to be a more effective surrogate in the 1,6-naphthyridine series compared to other related scaffolds, likely due to differences in how the two structural classes bind to the target. nih.gov

The following table presents an example of lead optimization for AXL kinase inhibitors, demonstrating how modifications to a lead structure (a dual MET/AXL inhibitor) improved selectivity for AXL over the highly homologous MET kinase.

| Compound | R Group | AXL IC₅₀ (nM) | MET IC₅₀ (nM) | Selectivity (MET/AXL) |

| Lead | (structure) | 10.3 | 2.5 | 0.24 |

| 25c | (structure) | 1.1 | 377 | 343 |

Data sourced from European Journal of Medicinal Chemistry, 2024. nih.gov

This optimization process, combining SAR-guided derivatization and strategic bioisosteric replacements, is crucial for transforming a promising but imperfect lead compound into a potential drug candidate.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes to Complex Naphthyridine Architectures

The synthesis of naphthyridine derivatives, including 5-Chloro-2-methoxy-1,6-naphthyridine, has traditionally relied on established cyclization reactions. However, the demand for novel analogs with intricate substitutions and diverse functionalities necessitates the development of more advanced and versatile synthetic strategies. hilarispublisher.com Current research is intensely focused on creating polycyclic nitrogen heterocycles with a high degree of stereocontrol. nih.gov

Modern synthetic organic chemistry offers a toolkit of innovative methods that are being increasingly applied to the synthesis of complex heterocyclic systems. These include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Heck, and Sonogashira couplings are invaluable for constructing carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com These methods allow for the late-stage functionalization of the naphthyridine core, enabling the rapid generation of diverse compound libraries for biological screening. hilarispublisher.com Cascade reactions, which form multiple bonds and rings in a single operation, are particularly efficient for building polycyclic nitrogen heterocycles. nih.govnih.gov

C–H Activation/Annulation: Rhodium(III)-catalyzed chelation-assisted C–H activation is an increasingly powerful tool for the synthesis of nitrogen heterocycles. rsc.org This methodology allows for the direct functionalization of otherwise inert C-H bonds, providing a more atom-economical and efficient route to complex scaffolds compared to traditional methods that require pre-functionalized starting materials. rsc.org

Photoredox Catalysis: Utilizing visible light and photocatalysts, this approach enables the activation of non-reactive functional groups under mild conditions. hilarispublisher.com This technique is particularly promising for late-stage functionalization, allowing for the modification of complex molecules without disrupting sensitive functional groups. hilarispublisher.com

Flow Chemistry: Continuous flow manufacturing (CFM) offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. americanpharmaceuticalreview.com The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities, which is crucial for the synthesis of pharmaceutical intermediates. americanpharmaceuticalreview.com

These advanced synthetic methods are pivotal for expanding the accessible chemical space around the this compound scaffold. By enabling the creation of more complex and diverse derivatives, researchers can more effectively probe structure-activity relationships and develop next-generation therapeutic agents.

Application of In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters is crucial for optimizing the synthesis of complex molecules like this compound. Process Analytical Technology (PAT), a system for designing, analyzing, and controlling manufacturing processes through real-time measurements, is becoming an indispensable part of modern chemical development. wikipedia.orgmt.com

In-situ spectroscopic techniques are the cornerstone of PAT, providing a real-time window into the chemical transformations as they occur. wikipedia.orglongdom.org These methods eliminate the need for offline sampling and analysis, which can be time-consuming and may not accurately represent the state of the reaction. mdpi.com Key in-situ techniques include:

Fourier Transform Infrared (FTIR) Spectroscopy: Using fiber-optic probes, in-situ FTIR allows for the continuous monitoring of the concentrations of reactants, intermediates, and products by tracking their characteristic vibrational bands. mdpi.com This technique has proven valuable for studying reaction kinetics and mechanisms, as demonstrated in its application to the Heck-Matsuda reaction. americanpharmaceuticalreview.commdpi.com

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly useful for monitoring reactions in aqueous media and for studying crystalline forms and polymorphism. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advances in flow-NMR and the development of compact NMR spectrometers are enabling its use for in-situ reaction monitoring. This provides detailed structural information about species present in the reaction mixture.

Integration of Artificial Intelligence and Machine Learning in Naphthyridine Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from molecular design to synthesis planning. aimlic.comresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. aimlic.comnih.gov

In the context of this compound and its analogs, AI and ML are being applied in several key areas:

Retrosynthesis Planning: Designing a synthetic route for a complex molecule is a significant challenge. gwern.net AI-powered retrosynthesis tools, which leverage vast reaction databases, can propose viable synthetic pathways to novel targets. chemrxiv.orgacs.orgnih.gov These tools can assist chemists by suggesting innovative disconnections and reaction sequences, thereby accelerating the synthesis of new naphthyridine derivatives. chemrxiv.org

Predictive Chemistry: Machine learning models can be trained to predict the physicochemical properties, biological activity, and toxicity of novel compounds before they are synthesized. aimlic.comnih.gov By building Quantitative Structure-Activity Relationship (QSAR) models, researchers can screen virtual libraries of potential this compound analogs and prioritize the most promising candidates for synthesis, saving considerable time and resources. aimlic.com

Reaction Optimization: AI algorithms can be used to optimize reaction conditions by exploring a multidimensional parameter space more efficiently than traditional one-variable-at-a-time approaches. aimlic.com This can lead to the discovery of optimal conditions for yield, purity, and reaction time, which is particularly valuable for scaling up the synthesis of promising drug candidates.

While the application of AI in chemistry is still an emerging field, its potential is undeniable. arxiv.orgnih.gov By combining the predictive power of machine learning with the insights of experienced chemists, research into complex heterocyclic systems like naphthyridines can be significantly accelerated, leading to the faster discovery and development of new medicines. nih.govgwern.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.